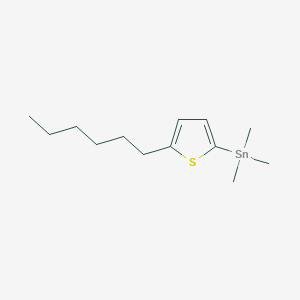

(5-Hexylthiophen-2-yl)trimethylstannane

Description

(5-Hexylthiophen-2-yl)trimethylstannane is an organotin compound featuring a thiophene ring substituted with a hexyl chain at the 5-position and a trimethylstannane group at the 2-position. This compound is primarily used in Stille coupling reactions, a critical methodology in organic synthesis for forming carbon-carbon bonds, particularly in the fabrication of conjugated polymers for optoelectronic devices . The hexyl chain enhances solubility in organic solvents, facilitating processability in thin-film applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs) . Its synthesis involves coupling a hexyl-substituted thiophene precursor with trimethyltin chloride under catalytic conditions, as demonstrated in the preparation of benzothiadiazole-fullerene hybrids for bulk heterojunction (BHJ) solar cells .

Properties

Molecular Formula |

C13H24SSn |

|---|---|

Molecular Weight |

331.1 g/mol |

IUPAC Name |

(5-hexylthiophen-2-yl)-trimethylstannane |

InChI |

InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;;;;/h6,8H,2-5,7H2,1H3;3*1H3; |

InChI Key |

ZJZMTFNSMGTRBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)[Sn](C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5-Hexylthiophen-2-yl)trimethylstannane typically involves the stannylation of 5-hexylthiophene using trimethyltin chloride in the presence of a base such as n-butyllithium. The reaction is generally performed under inert conditions to prevent oxidation. The basic reaction scheme can be represented as follows:

The compound exhibits properties that make it suitable for various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Stille coupling reactions with halides in the presence of palladium catalysts, forming new carbon-carbon bonds .

Organic Electronics

(5-Hexylthiophen-2-yl)trimethylstannane is primarily used in the synthesis of conjugated polymers and small molecules for organic electronic devices:

- Organic Photovoltaics : It serves as a building block for synthesizing donor materials that enhance light absorption and charge transport in organic solar cells.

- Organic Light-Emitting Diodes : The compound is also utilized in developing materials for OLEDs, contributing to improved efficiency and stability.

Material Science

In material science, this compound is employed to develop new materials with specific electronic and optical properties. Its ability to form stable organometallic intermediates allows for the exploration of novel polymer architectures that can lead to enhanced performance in electronic applications .

Medicinal Chemistry

(5-Hexylthiophen-2-yl)trimethylstannane acts as a synthetic intermediate in the preparation of biologically active molecules. Its versatility allows researchers to incorporate it into complex molecular frameworks that may exhibit pharmaceutical properties.

Catalysis

The compound is significant in various catalytic processes, particularly cross-coupling reactions. It facilitates the formation of stable organotin intermediates that can undergo transmetalation with palladium catalysts, enabling the synthesis of complex organic molecules .

Case Study 1: Stille Coupling Reactions

A study demonstrated the application of (5-Hexylthiophen-2-yl)trimethylstannane in Stille coupling reactions with benzothiadiazole derivatives. The reaction proceeded with moderate yields due to the formation of unwanted disubstituted analogues. This research highlighted the compound's utility in synthesizing new organic materials for photovoltaic applications .

Case Study 2: Development of Non-Fullerene Solar Cells

Research focused on medium bandgap polymers for non-fullerene solar cells utilized (5-Hexylthiophen-2-yl)trimethylstannane as a key building block. The study provided insights into enhancing light absorption and charge transport properties, leading to improved device efficiencies .

Data Table: Key Applications and Properties

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Building block for donor materials in solar cells | Enhanced light absorption and charge transport |

| Material Science | Development of new electronic materials | Improved electronic properties |

| Medicinal Chemistry | Intermediate for biologically active compounds | Potential pharmaceutical applications |

| Catalysis | Facilitator in cross-coupling reactions | Enables formation of complex organic molecules |

Chemical Reactions Analysis

Stille Coupling Reactions

(5-Hexylthiophen-2-yl)trimethylstannane serves as a nucleophilic partner in palladium-catalyzed Stille couplings, reacting with electrophilic halogenated aromatic systems. This reaction is pivotal for constructing π-conjugated systems in organic semiconductors and optoelectronic materials.

Mechanistic Pathway

-

Catalyst System : Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) activate the electrophilic partner (e.g., aryl halides).

-

Transmetallation : The stannane transfers its hexylthiophen-2-yl group to the palladium center.

-

Reductive Elimination : Forms a new C–C bond between the thiophene moiety and the electrophile .

Factors Influencing Yield

-

Electrophile Reactivity : Aryl iodides > bromides > chlorides.

-

Solvent : Polar aprotic solvents (DMF, THF) enhance transmetallation .

Challenges :

-

Competing disubstitution in dihalogenated partners reduces monosubstituted product yields (e.g., 58% for benzothiadiazole coupling) .

-

Sensitivity to oxygen and moisture necessitates inert conditions .

Comparative Reactivity with Analogues

The hexyl chain balances solubility and steric effects, distinguishing it from related stannanes:

| Compound | Alkyl Chain | Solubility | Reactivity (vs. aryl bromides) |

|---|---|---|---|

| (5-Hexylthiophen-2-yl)trimethylstannane | C₆H₁₃ | High | Moderate |

| (5-Octyldodecylthiophen-2-yl)trimethylstannane | C₁₈H₃₇ | Very High | Low |

| (5-Hexylthiophen-2-yl)tributyltin | C₆H₁₃ | Moderate | High |

Structural Confirmation Techniques

Post-reaction characterization employs:

-

1H^{1}\text{H}1H NMR : Shifts in thiophene protons confirm coupling (e.g., δ 7.04 → 8.07 ppm in benzothiadiazole adducts) .

-

19F^{19}\text{F}19F NMR : Fluorine signal splitting verifies asymmetrical substitution in fluorinated products .

-

HRMS : Validates molecular weight of conjugated products (e.g., [M+Na]⁺ at m/z 710.9134) .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Alkyl Chain Variations

- (5-Methylthiophen-2-yl)trimethylstannane: Structure: Shorter methyl substituent instead of hexyl. However, the smaller steric profile may improve reaction kinetics in Stille couplings. Applications: Less commonly used in OPVs due to solubility constraints but may be preferred in reactions requiring higher reactivity .

(5-Octylthiophen-2-yl)trimethylstannane :

- Structure: Longer octyl chain.

- Properties: Enhanced solubility compared to hexyl derivatives but may introduce excessive steric hindrance, reducing coupling efficiency.

- Applications: Rarely employed due to trade-offs between solubility and reactivity.

(b) Heterocycle Variations

(5-Hexylfuran-2-yl)trimethylstannane :

- Structure: Furan ring replaces thiophene.

- Properties: Reduced aromaticity and electron density compared to thiophene, leading to lower conjugation and altered electronic properties (e.g., higher HOMO levels).

- Applications: Less effective in electron-deficient systems but useful in tuning optical bandgaps for specific light-absorption profiles.

Phenyl-substituted Analogues (e.g., (5-Phenylthiophen-2-yl)trimethylstannane) :

- Structure: Phenyl group instead of hexyl.

- Properties: Increased rigidity and π-conjugation but poor solubility. May enhance charge transport in solid-state devices but requires harsh processing conditions.

Reactivity in Stille Coupling

The hexyl chain in (5-Hexylthiophen-2-yl)trimethylstannane balances steric and electronic effects:

- Yield and Selectivity: In the synthesis of benzothiadiazole derivative 5, the hexyl-substituted stannane produced a monosubstituted product with moderate yield (exact yield unspecified), with disubstituted byproducts observed due to competing reactions .

- Solvent Compatibility : The hexyl chain enables compatibility with 1,4-dioxane and toluene, common solvents in Stille couplings, unlike shorter-chain analogues that may precipitate .

Electronic and Application-Specific Properties

- HOMO/LUMO Levels: The electron-rich thiophene core lowers the LUMO level, facilitating charge transfer in donor-acceptor systems. Hexyl substitution minimally impacts electronic levels but improves film morphology .

- Comparison with Non-Tin Thiophene Derivatives: Pharmaceutical derivatives like Thiophene fentanyl hydrochloride () and impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () lack the organotin moiety, rendering them irrelevant for cross-coupling but highlighting the versatility of thiophene in diverse fields.

Q & A

Q. Can this compound serve as a precursor for tin oxide (SnO₂) nanostructures in sensors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.